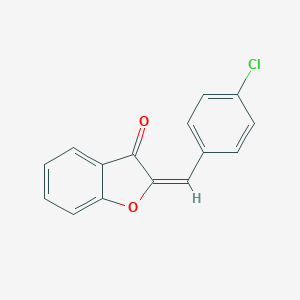![molecular formula C16H17Cl2N3O3 B232270 5,7-dichloro-4-hydroxy-N-[2-(4-morpholinyl)ethyl]-2-quinolinecarboxamide](/img/structure/B232270.png)
5,7-dichloro-4-hydroxy-N-[2-(4-morpholinyl)ethyl]-2-quinolinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,7-dichloro-4-hydroxy-N-[2-(4-morpholinyl)ethyl]-2-quinolinecarboxamide, also known as DCQ, is a quinoline derivative that has been extensively studied for its potential use in scientific research. DCQ has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for investigating a variety of biological processes.
作用機序
The exact mechanism of action of 5,7-dichloro-4-hydroxy-N-[2-(4-morpholinyl)ethyl]-2-quinolinecarboxamide is not fully understood, but it is known to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This inhibition leads to DNA damage and cell death in cancer cells. 5,7-dichloro-4-hydroxy-N-[2-(4-morpholinyl)ethyl]-2-quinolinecarboxamide has also been shown to modulate the activity of various neurotransmitter receptors, including the NMDA receptor and the GABA receptor, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
5,7-dichloro-4-hydroxy-N-[2-(4-morpholinyl)ethyl]-2-quinolinecarboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit angiogenesis, the growth of new blood vessels that is necessary for tumor growth. In the brain, 5,7-dichloro-4-hydroxy-N-[2-(4-morpholinyl)ethyl]-2-quinolinecarboxamide has been shown to increase the levels of certain neurotransmitters, including dopamine and serotonin, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
One advantage of using 5,7-dichloro-4-hydroxy-N-[2-(4-morpholinyl)ethyl]-2-quinolinecarboxamide in lab experiments is its wide range of biochemical and physiological effects. This makes it a valuable tool for investigating a variety of biological processes. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
将来の方向性
There are several areas of future research that could be pursued with 5,7-dichloro-4-hydroxy-N-[2-(4-morpholinyl)ethyl]-2-quinolinecarboxamide. One area is the development of more potent and selective analogs of 5,7-dichloro-4-hydroxy-N-[2-(4-morpholinyl)ethyl]-2-quinolinecarboxamide that could be used as potential cancer therapeutics. Another area is the investigation of 5,7-dichloro-4-hydroxy-N-[2-(4-morpholinyl)ethyl]-2-quinolinecarboxamide's potential as a treatment for neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of 5,7-dichloro-4-hydroxy-N-[2-(4-morpholinyl)ethyl]-2-quinolinecarboxamide and how it can be optimized for use in scientific research.
合成法
5,7-dichloro-4-hydroxy-N-[2-(4-morpholinyl)ethyl]-2-quinolinecarboxamide can be synthesized using a variety of methods, including the reaction of 5,7-dichloro-4-hydroxy-2-methylquinoline with N-(2-chloroethyl)morpholine followed by reaction with ethyl chloroformate. This method yields 5,7-dichloro-4-hydroxy-N-[2-(4-morpholinyl)ethyl]-2-quinolinecarboxamide with a purity of over 95%.
科学的研究の応用
5,7-dichloro-4-hydroxy-N-[2-(4-morpholinyl)ethyl]-2-quinolinecarboxamide has been used extensively in scientific research, particularly in the fields of cancer biology and neuroscience. It has been shown to have antitumor activity in a variety of cancer cell lines and has been investigated as a potential treatment for glioblastoma, a type of brain cancer. 5,7-dichloro-4-hydroxy-N-[2-(4-morpholinyl)ethyl]-2-quinolinecarboxamide has also been shown to have neuroprotective effects and has been investigated as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
製品名 |
5,7-dichloro-4-hydroxy-N-[2-(4-morpholinyl)ethyl]-2-quinolinecarboxamide |
|---|---|
分子式 |
C16H17Cl2N3O3 |
分子量 |
370.2 g/mol |
IUPAC名 |
5,7-dichloro-N-(2-morpholin-4-ylethyl)-4-oxo-1H-quinoline-2-carboxamide |
InChI |
InChI=1S/C16H17Cl2N3O3/c17-10-7-11(18)15-12(8-10)20-13(9-14(15)22)16(23)19-1-2-21-3-5-24-6-4-21/h7-9H,1-6H2,(H,19,23)(H,20,22) |
InChIキー |
OKOXGRNGIRKJSF-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCNC(=O)C2=CC(=O)C3=C(C=C(C=C3N2)Cl)Cl |
正規SMILES |
C1COCCN1CCNC(=O)C2=CC(=O)C3=C(N2)C=C(C=C3Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-{2-[4-(3-Methylphenyl)-1-piperazinyl]-2-oxoethyl}-2-pyrrolidinone](/img/structure/B232200.png)

![N-[(3,4-dimethoxyphenyl)methyl]benzamide](/img/structure/B232207.png)
![(1R,2R,5S,8S,9S,10R,11S,12R,14S)-5-Hydroxy-11-methyl-6-methylidene-17-oxo-13,16-dioxahexacyclo[9.4.2.15,8.01,10.02,8.012,14]octadecane-9-carboxylic acid](/img/structure/B232209.png)




![N,N-dimethyl[4-(phenylsulfanyl)phenyl]methanamine](/img/structure/B232231.png)
![1-[2-(3-chlorodibenzo[b,e]thiepin-11(6H)-ylidene)ethyl]-4-methylpiperazine](/img/structure/B232235.png)


